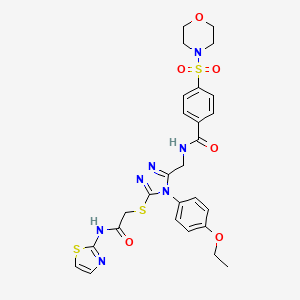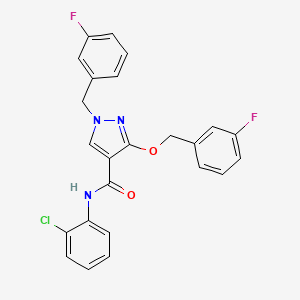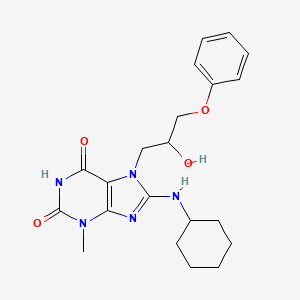![molecular formula C17H16N2O4S2 B2631510 N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-3-phenoxypropanamide CAS No. 441289-59-4](/img/structure/B2631510.png)
N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-3-phenoxypropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-3-phenoxypropanamide is a synthetic organic compound belonging to the class of benzothiazole derivatives. This compound is characterized by the presence of a benzo[d]thiazole ring substituted with a methylsulfonyl group at the 6-position and a phenoxypropanamide moiety. Benzothiazole derivatives are known for their diverse biological activities, making them significant in medicinal chemistry and pharmaceutical research.
作用機序
Target of Action
Benzothiazole derivatives, such as “N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-3-phenoxypropanamide”, are often studied for their anti-tubercular properties . They may target the DprE1 enzyme, which is crucial for the survival of Mycobacterium tuberculosis .
Biochemical Pathways
Inhibition of the dpre1 enzyme can disrupt the synthesis of arabinogalactan, a key component of the mycobacterial cell wall .
Pharmacokinetics
Benzothiazole derivatives are often designed to have good bioavailability .
Result of Action
The inhibition of the target enzyme can lead to the death of the pathogen, thereby exerting an anti-tubercular effect .
生化学分析
Biochemical Properties
N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-3-phenoxypropanamide plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, benzothiazole derivatives have been shown to inhibit enzymes such as cyclooxygenase (COX), which is involved in the inflammatory response . The compound’s interaction with these enzymes can lead to the modulation of biochemical pathways, thereby influencing cellular processes.
Cellular Effects
This compound has notable effects on various cell types and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, benzothiazole derivatives can induce apoptosis in cancer cells by activating the p53 pathway and altering the balance of mitochondrial proteins such as Bcl-2 and Bax . This leads to the activation of caspases, which are crucial for the execution of apoptosis.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound can inhibit enzymes like COX by binding to their active sites, thereby preventing the conversion of arachidonic acid to prostaglandins . This inhibition reduces inflammation and pain. Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that benzothiazole derivatives can remain stable under specific conditions, but their activity may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained inhibition of target enzymes and prolonged modulation of cellular processes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects such as anti-inflammatory and anticancer activities. At higher doses, it can cause toxic or adverse effects, including gastrointestinal irritation and hepatotoxicity . It is essential to determine the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and elimination from the body. For instance, the compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that are excreted via the liver and kidneys . These metabolic processes can influence the compound’s bioavailability and efficacy.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes by solute carrier (SLC) transporters and distributed to various tissues, including the liver, kidneys, and brain . Its localization and accumulation in specific tissues can affect its therapeutic and toxic effects.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and induce apoptosis . Understanding its subcellular localization can provide insights into its mechanism of action and therapeutic potential.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-3-phenoxypropanamide typically involves multiple steps:
-
Formation of the Benzothiazole Core: : The initial step involves the synthesis of the benzo[d]thiazole core. This can be achieved by the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative under acidic conditions.
-
Introduction of the Methylsulfonyl Group: : The methylsulfonyl group is introduced by reacting the benzo[d]thiazole derivative with methylsulfonyl chloride in the presence of a base such as triethylamine.
-
Attachment of the Phenoxypropanamide Moiety: : The final step involves the coupling of the intermediate with 3-phenoxypropanoic acid or its activated ester (e.g., acid chloride or anhydride) in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.
化学反応の分析
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
-
Reduction: : Reduction reactions can target the carbonyl group in the amide moiety, potentially converting it to an amine.
-
Substitution: : The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Electrophilic reagents like bromine or nitric acid can be used for halogenation or nitration, respectively.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
科学的研究の応用
N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-3-phenoxypropanamide has several applications in scientific research:
-
Chemistry: : Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
-
Biology: : Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
-
Medicine: : Explored for its pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. Benzothiazole derivatives have shown promise in targeting specific biological pathways, making them candidates for drug development.
-
Industry: : Utilized in the development of agrochemicals and dyes due to its stability and reactivity.
類似化合物との比較
Similar Compounds
N-(benzo[d]thiazol-2-yl)-2-phenylacetamide: Lacks the methylsulfonyl group, resulting in different biological activity and reactivity.
N-(6-chlorobenzo[d]thiazol-2-yl)-3-phenoxypropanamide:
N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2-phenylbutanamide: Similar structure but with a different alkyl chain length, affecting its pharmacokinetics and dynamics.
Uniqueness
N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-3-phenoxypropanamide is unique due to the presence of the methylsulfonyl group, which enhances its solubility and reactivity. This structural feature distinguishes it from other benzothiazole derivatives, providing it with specific biological activities and making it a valuable compound for various research and industrial applications.
特性
IUPAC Name |
N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)-3-phenoxypropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4S2/c1-25(21,22)13-7-8-14-15(11-13)24-17(18-14)19-16(20)9-10-23-12-5-3-2-4-6-12/h2-8,11H,9-10H2,1H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGVPZGFSYWTPPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)CCOC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-(6-(Tert-butoxycarbonyl)-1-oxa-6-azaspiro[3.3]heptan-3-yl)acetic acid](/img/structure/B2631427.png)
![methyl 2-[(2Z)-2-[(5,6-dihydro-1,4-dioxine-2-carbonyl)imino]-6-methanesulfonyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate](/img/structure/B2631430.png)
![(E)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-5-nitrofuran-2-carboxamide](/img/structure/B2631431.png)

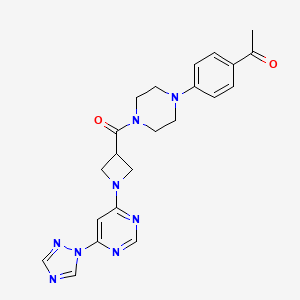
![1-[(1-cyanocyclohexyl)carbamoyl]ethyl 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B2631437.png)
![N-(2,4-difluorophenyl)-2-{[4-(3,4-dimethylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide](/img/structure/B2631439.png)
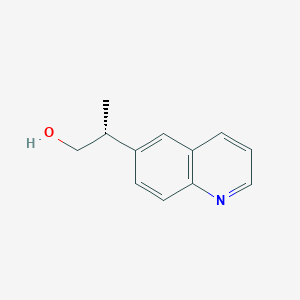
![5-(trifluoromethyl)-1H,2H,3H-pyrrolo[2,3-b]pyridine hydrochloride](/img/structure/B2631442.png)
![5-BROMO-2-CHLORO-N-({5-[HYDROXY(THIOPHEN-2-YL)METHYL]THIOPHEN-2-YL}METHYL)BENZAMIDE](/img/structure/B2631444.png)
![2-[(4-{[(3-chloro-4-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2631445.png)
